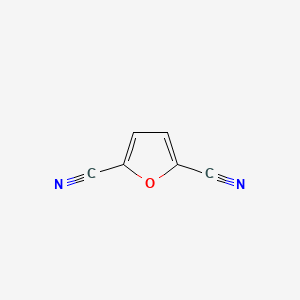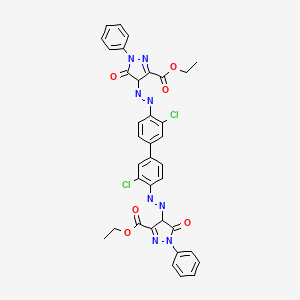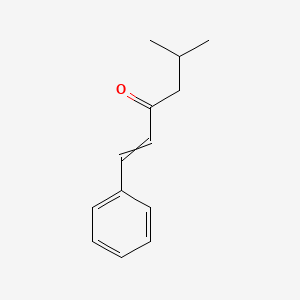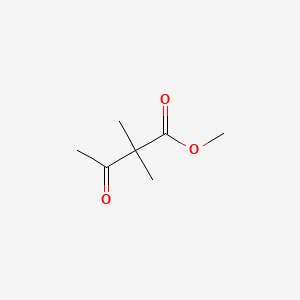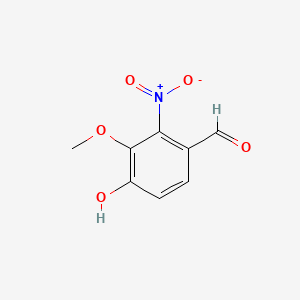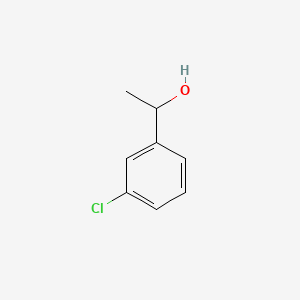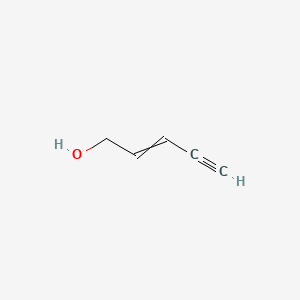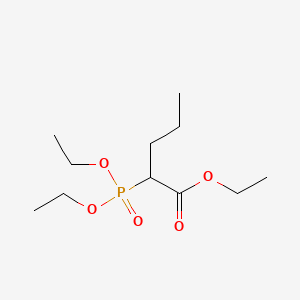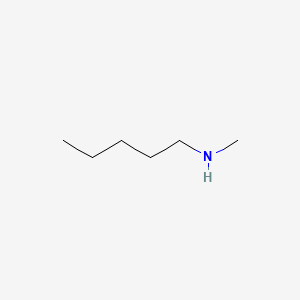
N-Metilpentilamina
Descripción general
Descripción
N-Methylpentylamine: is an organic compound that belongs to the class of aliphatic amines. It is a colorless liquid with a strong, unpleasant odor. The molecular formula of N-Methylpentylamine is C6H15N , and its molecular weight is 101.19 g/mol . This compound is used in various chemical reactions and has applications in different scientific fields.
Aplicaciones Científicas De Investigación
N-Methylpentylamine has several applications in scientific research:
Mecanismo De Acción
Target of Action
N-Methylpentylamine is primarily used as an organic structure-directing agent in the preparation of microporous silicoaluminophosphate (SAPO) molecular sieves . The primary targets of N-Methylpentylamine are these molecular sieves, where it helps guide their formation.
Mode of Action
N-Methylpentylamine interacts with its targets, the SAPO molecular sieves, by directing their structure during formation . This interaction results in the creation of microporous sieves with a specific structure that is influenced by the presence of N-Methylpentylamine.
Biochemical Pathways
Its role in the synthesis of sapo molecular sieves suggests it may influence pathways related to the formation and structuring of these sieves . The downstream effects of this could include changes in the properties and performance of the sieves.
Pharmacokinetics
Given its use in the synthesis of molecular sieves, it’s likely that its bioavailability is primarily determined by its chemical properties, including its molecular weight (10119) and its physical state .
Result of Action
The molecular and cellular effects of N-Methylpentylamine’s action primarily involve the formation of SAPO molecular sieves with a specific structure . This can have significant implications for the performance of these sieves in various applications.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Methylpentylamine. Factors such as temperature, pH, and the presence of other chemicals can potentially affect its ability to direct the structure of SAPO molecular sieves .
Análisis Bioquímico
. .
Biochemical Properties
N-Methylpentylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
N-Methylpentylamine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of N-Methylpentylamine is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of N-Methylpentylamine can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Methylpentylamine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Methylpentylamine is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
N-Methylpentylamine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-Methylpentylamine and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Methylpentylamine can be synthesized through several methods. One common method involves the reaction of 1-pentylamine with methyl iodide in the presence of a base such as potassium carbonate . The reaction proceeds via nucleophilic substitution, where the methyl group from methyl iodide replaces one of the hydrogen atoms on the nitrogen atom of 1-pentylamine .
Industrial Production Methods: In industrial settings, N-Methylpentylamine is produced through the reductive amination of pentanal with methylamine . This process involves the reduction of the imine intermediate formed from the reaction of pentanal and methylamine, typically using a reducing agent such as sodium cyanoborohydride .
Análisis De Reacciones Químicas
Types of Reactions: N-Methylpentylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form using oxidizing agents like .
Reduction: It can be reduced to using reducing agents such as .
Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated compounds, basic conditions.
Major Products Formed:
- Various substituted derivatives (substitution)
N-methylpentylamine oxide: (oxidation)
N-methylpentylamine hydrochloride: (reduction)
Comparación Con Compuestos Similares
- N-Methylhexylamine
- N-Methylbutylamine
- N-Methylpropylamine
Comparison: N-Methylpentylamine is unique due to its specific carbon chain length and methyl group attached to the nitrogen atom. This structure imparts distinct chemical and physical properties, making it suitable for specific applications compared to its analogs .
Propiedades
IUPAC Name |
N-methylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-3-4-5-6-7-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIWOHLIGKIYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180082 | |
| Record name | N-Methylpentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25419-06-1 | |
| Record name | N-Methylpentylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25419-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylpentylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025419061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylpentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpentylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Methylpentylamine in the synthesis of Sodium Ibandronate?
A1: N-Methylpentylamine is a crucial precursor in the synthesis of Sodium Ibandronate, a medication used to treat osteoporosis. The synthesis process, as described in the research [, ], involves several steps:
Q2: How does N-Methylpentylamine interact with the silicon (001) surface?
A2: Research [] reveals that N-Methylpentylamine interacts with the silicon (001) surface through its nitrogen atom. Being a secondary alkylamine, it forms a bond with the silicon surface by breaking its N-H bond while leaving the N-C bonds intact. This interaction is further characterized by:
Q3: What spectroscopic data is available for characterizing N-Methylpentylamine?
A3: While the provided research doesn't delve into the complete spectroscopic characterization of N-Methylpentylamine, one study [] mentions the use of ¹H NMR and MS to confirm the structure of 3-(N-methyl-N-pentylamino) propanoic acid hydrochloride, a compound derived from N-Methylpentylamine. This suggests that similar spectroscopic techniques, including ¹H NMR and MS, can be employed for the characterization of N-Methylpentylamine itself.
Q4: Are there alternative synthesis routes for Sodium Ibandronate that don't involve N-Methylpentylamine?
A4: The provided research focuses on specific synthesis routes for Sodium Ibandronate utilizing N-Methylpentylamine [, ]. Further investigation into patent literature and chemical synthesis databases would be needed to identify potential alternative synthesis routes for this compound. Exploring different synthetic strategies could reveal pathways with improved yields, reduced environmental impact, or utilization of more readily available starting materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


